DTSSP (3,3'-dithiobis(sulfosuccinimidyl propionate) disodium salt) is a highly water-soluble, homobifunctional, amine-reactive crosslinking reagent featuring a 12.0 Å spacer arm with a central, thiol-cleavable disulfide bond . Unlike its non-sulfonated analog DSP, DTSSP contains charged sulfonate groups on its N-hydroxysuccinimide (NHS) rings, rendering it strictly membrane-impermeable . This structural design allows it to selectively covalently link primary amines (such as lysine residues and protein N-termini) at physiological pH (7.0–9.0) on the surface of intact cells or in purely aqueous buffers . For procurement and assay design, DTSSP is the benchmark reagent when researchers require reversible, surface-specific protein complex stabilization without the use of organic co-solvents that might disrupt native conformations.
Substituting DTSSP with closely related crosslinkers fundamentally alters assay compatibility and spatial targeting. Replacing DTSSP with its non-sulfonated analog, DSP, forces the use of organic solvents (DMSO or DMF) for reconstitution, which can precipitate sensitive proteins, induce cell toxicity, and cause indiscriminate intracellular crosslinking due to DSP's membrane permeability . Conversely, substituting DTSSP with water-soluble but non-cleavable analogs like BS3 permanently locks protein complexes together, preventing the essential downstream dissociation required for standard reducing SDS-PAGE or mass spectrometry analysis . Therefore, generic substitution either compromises cell-surface specificity or sacrifices the reversibility critical for identifying interaction partners.
The presence of sulfonate groups on DTSSP allows for direct dissolution in aqueous buffers up to 10 mM, whereas DSP requires initial dissolution in dry DMSO or DMF at 10-25 mM before addition to the aqueous reaction mixture . This eliminates the introduction of organic solvents that can disrupt delicate protein-protein interactions or cause cell lysis.
| Evidence Dimension | Aqueous solubility and organic solvent requirement |
| Target Compound Data | DTSSP: Directly soluble in water/buffer (up to 10 mM) with 0% organic solvent required |
| Comparator Or Baseline | DSP: Requires 10-25 mM stock preparation in dry DMSO or DMF |
| Quantified Difference | Absolute elimination of organic co-solvents |
| Conditions | Standard physiological crosslinking buffers (e.g., PBS, pH 7.2-8.5) |
Procuring DTSSP prevents solvent-induced denaturation of sensitive protein complexes and avoids solvent toxicity in live-cell assays.
Due to its highly charged nature, DTSSP cannot passively diffuse across intact lipid bilayers, restricting its amine-reactive crosslinking strictly to extracellular or cell-surface proteins. In contrast, the lipophilic DSP readily permeates membranes, crosslinking both intracellular and intramembrane targets.
| Evidence Dimension | Membrane permeability and spatial targeting |
| Target Compound Data | DTSSP: Membrane-impermeable (surface-restricted) |
| Comparator Or Baseline | DSP: Membrane-permeable (intracellular + surface crosslinking) |
| Quantified Difference | Complete exclusion from intracellular compartments for DTSSP |
| Conditions | Intact cell crosslinking assays prior to lysis |
This spatial restriction is mandatory for buyers designing assays to isolate cell-surface interactomes without overwhelming background from highly abundant intracellular proteins.
DTSSP features a central disulfide bond that is quantitatively cleaved by standard reducing agents (e.g., 20-50 mM DTT or TCEP at 37°C for 30 minutes), releasing the crosslinked proteins. Non-cleavable comparators like BS3 maintain permanent covalent linkages under identical reducing conditions .
| Evidence Dimension | Crosslink cleavage under standard reducing conditions |
| Target Compound Data | DTSSP: 100% cleavage of the spacer arm disulfide bond |
| Comparator Or Baseline | BS3: 0% cleavage (permanent amide linkage) |
| Quantified Difference | Binary shift from permanent to fully reversible crosslinking |
| Conditions | 20-50 mM DTT or 2-mercaptoethanol in SDS-PAGE sample buffer at 37°C |
Reversibility allows researchers to stabilize complexes during harsh purification washes, then decouple them for individual protein identification in downstream analytical workflows.
Because DTSSP is strictly membrane-impermeable and highly water-soluble, it is the ideal choice for capturing transient ligand-receptor or receptor-receptor interactions on intact live cells. It stabilizes these extracellular complexes prior to lysis, preventing the artificial crosslinking of abundant intracellular proteins that occurs when using permeable analogs like DSP .
DTSSP is highly suited for Co-IP assays where protein-protein interactions are too weak to survive stringent washing steps. The 12.0 Å spacer arm covalently locks the interacting partners together during purification, and the disulfide bond is subsequently cleaved by DTT in the sample loading buffer, allowing the individual proteins to be cleanly resolved and identified via standard reducing SDS-PAGE and Western blotting .
In structural proteomics, DTSSP provides a defined 12.0 Å spatial ruler between primary amines. Its cleavability allows mass spectrometrists to utilize reductive cleavage to simplify complex peptide spectra, distinguishing crosslinked peptides from unmodified ones, which is impossible with non-cleavable reagents like BS3 .